N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine
Overview
Description
Despropionyl meta-Chlorofentanyl is a synthetic opioid compound that is structurally similar to fentanyl. It is primarily used as an analytical reference standard in research and forensic applications. The compound is known for its potent analgesic properties and is often studied in the context of opioid receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl meta-Chlorofentanyl involves several key steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a common structural motif in many synthetic opioids.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a series of alkylation reactions.
Chlorination: The meta-chloro group is introduced via a chlorination reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final step involves the coupling of the piperidine ring with the chlorinated phenethyl group under controlled conditions.
Industrial Production Methods: Industrial production of Despropionyl meta-Chlorofentanyl follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Despropionyl meta-Chlorofentanyl undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Halogen substitution reactions can occur, leading to different analogs
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents such as thionyl chloride are employed
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted analogs of Despropionyl meta-Chlorofentanyl .
Scientific Research Applications
Despropionyl meta-Chlorofentanyl is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a reference standard for analytical methods, including mass spectrometry and chromatography.
Biology: The compound is used to study opioid receptor interactions and signal transduction pathways.
Medicine: Research focuses on its analgesic properties and potential therapeutic applications.
Industry: It is used in the development of new synthetic opioids and in forensic toxicology
Mechanism of Action
Despropionyl meta-Chlorofentanyl exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and reward pathways .
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid with similar analgesic properties.
Carfentanil: An extremely potent analog used in veterinary medicine.
Alfentanil: A fast-acting synthetic opioid used in anesthesia
Uniqueness: Despropionyl meta-Chlorofentanyl is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its meta-chloro substitution differentiates it from other fentanyl analogs, affecting its binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(2-phenylethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-17-7-4-8-19(15-17)21-18-10-13-22(14-11-18)12-9-16-5-2-1-3-6-16/h1-8,15,18,21H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKHYLYZXSVXTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036848 | |
Record name | Despropionyl m-Chlorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307806-90-1 | |
Record name | Despropionyl m-Chlorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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